4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid
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Overview
Description
4-{2-Methyl-5-[(2-methylphenyl)carbamoyl]benzenesulfonamido}benzoic acid is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its intricate structure, which includes a benzoic acid moiety, a sulfonamide group, and a carbamoyl group attached to a methyl-substituted benzene ring. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methyl-5-[(2-methylphenyl)carbamoyl]benzenesulfonamido}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of methylbenzene to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is sulfonated using sulfuric acid to form the sulfonamide.
Carbamoylation: The sulfonamide is then reacted with an isocyanate to introduce the carbamoyl group.
Coupling: Finally, the compound is coupled with benzoic acid under specific conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{2-Methyl-5-[(2-methylphenyl)carbamoyl]benzenesulfonamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-{2-Methyl-5-[(2-methylphenyl)carbamoyl]benzenesulfonamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-Methyl-5-[(2-methylphenyl)carbamoyl]benzenesulfonamido}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: A sulfonamide with a broader spectrum of antimicrobial activity.
Uniqueness
4-{2-Methyl-5-[(2-methylphenyl)carbamoyl]benzenesulfonamido}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the carbamoyl and sulfonamide groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H20N2O5S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[[2-methyl-5-[(2-methylphenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C22H20N2O5S/c1-14-5-3-4-6-19(14)23-21(25)17-8-7-15(2)20(13-17)30(28,29)24-18-11-9-16(10-12-18)22(26)27/h3-13,24H,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
HKOJLXXZRHTEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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